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4-(2,6-Dimethoxyphenyl)piperidine
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Overview
Description
Piperidine, 4-(2,6-dimethoxyphenyl)- is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 4-(2,6-dimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of piperidine, 4-(2,6-dimethoxyphenyl)- often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated phenyl rings.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Piperidine, 4-(2,6-dimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of piperidine, 4-(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
4-(2,6-Dimethoxyphenyl)pyridine: A similar compound with a pyridine ring instead of piperidine.
4-(2,6-Dimethoxyphenyl)morpholine: A related compound with a morpholine ring
Uniqueness
Piperidine, 4-(2,6-dimethoxyphenyl)- stands out due to its unique combination of the piperidine ring and the 2,6-dimethoxyphenyl substitution. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
4-(2,6-Dimethoxyphenyl)piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. Piperidine compounds are known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19NO3
- Molecular Weight : 235.30 g/mol
The compound features a piperidine ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.
Neuroprotective Effects
Research indicates that piperidine derivatives, including this compound, may have neuroprotective properties. A study highlighted that certain piperidine compounds can inhibit neurotransmitter uptake and modulate ion channels, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Neuroprotective Effects of Piperidine Derivatives
Compound | Activity | Reference |
---|---|---|
This compound | Neuroprotection in vitro | |
Donepezil | AChE inhibition | |
Other Piperidine Derivatives | Various neuroprotective effects |
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has been extensively studied. A specific investigation into 2,6-disubstituted piperidines demonstrated significant antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties due to its structural characteristics .
Table 2: Antimicrobial Activity of Piperidine Derivatives
Compound | Tested Organisms | Activity Level | Reference |
---|---|---|---|
This compound | E. coli, S. aureus | Moderate | |
2,6-disubstituted derivatives | Various | Significant |
Anti-inflammatory Properties
Piperidine derivatives have shown promise in modulating inflammatory responses. Studies indicate that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of this compound could be attributed to its ability to interfere with these pathways .
Table 3: Anti-inflammatory Effects of Piperidine Derivatives
Compound | Cytokine Target | Inhibition (%) | Reference |
---|---|---|---|
This compound | TNF-α | 20-100% | |
Other Piperidine Derivatives | IL-6 | Up to 100% |
Case Studies
Recent studies have explored the pharmacological profiles of various piperidine derivatives in clinical settings. For instance:
- Case Study on Alzheimer’s Disease : A derivative similar to this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising results in enhancing cognitive function in animal models .
- Anticancer Activity : Research on piperidine-based compounds has indicated their potential as anticancer agents through the inhibition of specific cancer cell lines. The presence of the piperidine moiety has been linked to improved potency against melanoma cells .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(2,6-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-4-3-5-12(16-2)13(11)10-6-8-14-9-7-10/h3-5,10,14H,6-9H2,1-2H3 |
InChI Key |
LMKQRIHGRDOJEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2CCNCC2 |
Origin of Product |
United States |
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